![molecular formula C20H16N2O3S B2916727 1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326886-95-6](/img/structure/B2916727.png)

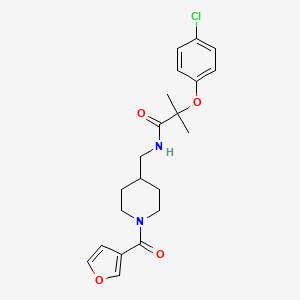

1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been studied for its potential as an inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The exact synthesis process for this specific compound is not detailed in the available literature.Chemical Reactions Analysis

This compound has been evaluated for its inhibitory activity towards PARP-1 and examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . The exact chemical reactions it undergoes in these processes are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis and Computational Analysis : Research by Sarıpınar et al. (2006) discusses the synthesis of functionalized 1H-pyrimidine-2-ones and related derivatives. The study includes experimental data and PM3 calculations for understanding the electronic and geometric structures of the reactants and products in the synthesis process (Sarıpınar et al., 2006).

Crystal Structure Analysis : Adams et al. (2005) synthesized a pyrrolo[2,3-d]pyrimidine derivative and analyzed its molecular structure, highlighting the compound's unique structural features (Adams et al., 2005).

Medical Research Applications

Antimicrobial and Anti-Inflammatory Agents : Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidines, testing them as antimicrobial and anti-inflammatory agents. These compounds showed significant activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Antitumor Activity : Hafez and El-Gazzar (2017) investigated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives. Several of these compounds displayed potent anticancer activity against human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).

Antihypertensive Agents : Research by Russell et al. (1988) on thienopyrimidinedione derivatives explored their potential as antihypertensive agents. They found that certain derivatives exhibited potent oral antihypertensive effects in spontaneously hypertensive rats (Russell et al., 1988).

GnRH Receptor Antagonists : Studies have been conducted on thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists, potentially useful in treating reproductive diseases. For instance, Guo et al. (2003) found that specific substituents on the core structure significantly impact receptor binding activity (Guo et al., 2003).

Chemical Analysis and Properties

Liquid Crystal Properties : Mikhaleva (2003) synthesized aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, investigating their liquid crystal properties. The study revealed significant insights into the thermal and structural characteristics of these compounds (Mikhaleva, 2003).

Organophosphorus Compounds : Younes et al. (2013) focused on synthesizing new pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine compounds, evaluating their antimicrobial activity. These compounds demonstrated good inhibitory effects against a range of microorganisms (Younes et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They have been found to interact with proteins such as ATF4 and NF-kB .

Mode of Action

It’s suggested that similar compounds inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound likely affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, it may exert neuroprotective and anti-inflammatory effects .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 .

Action Environment

The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, may allow it to diffuse easily into cells , which could potentially influence its action and efficacy.

Zukünftige Richtungen

The future directions for this compound could involve further studies to evaluate its potential as a PARP-1 inhibitor and its effectiveness against various types of cancer . Additionally, more research could be done to fully understand its synthesis process, molecular structure, and the exact chemical reactions it undergoes.

Eigenschaften

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-25-16-9-5-6-14(12-16)13-21-17-10-11-26-18(17)19(23)22(20(21)24)15-7-3-2-4-8-15/h2-12,17-18H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEZKBYXEXRODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B2916654.png)

![Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2916655.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2916656.png)

![(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2916657.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2916658.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2916661.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2916667.png)